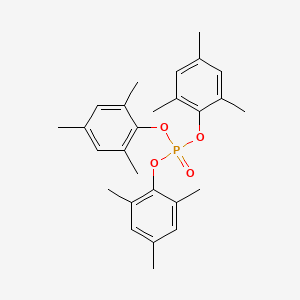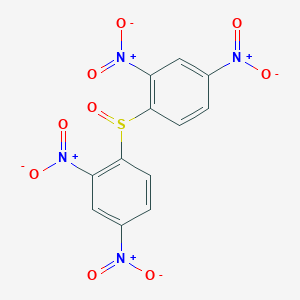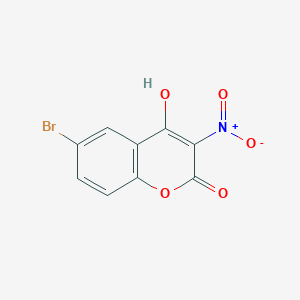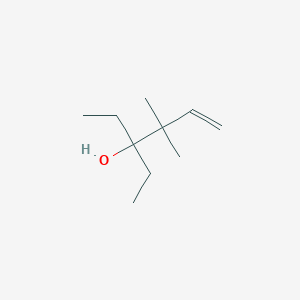![molecular formula C6H12N4O2 B14642197 N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide typically involves the reaction of butanamide with a hydrazine derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact reaction conditions, including temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of dilute acids or bases to yield the corresponding carboxylic acid and amine
Substitution: The compound can participate in substitution reactions where the amide group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a reagent for hydrolysis
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of amides.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where amide derivatives have shown promise
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanamide: A simpler amide with a similar structure but lacking the hydrazine derivative.
Ethanamide: Another simple amide with a shorter carbon chain.
Benzamide: An aromatic amide with different chemical properties due to the presence of a benzene ring
Uniqueness
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide is unique due to its specific structure, which includes both an amide and a hydrazine derivative. This combination allows it to participate in a wider range of chemical reactions and form more stable complexes with biological molecules compared to simpler amides .
Eigenschaften
Molekularformel |
C6H12N4O2 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide |
InChI |
InChI=1S/C6H12N4O2/c1-2-3-5(11)8-4-9-10-6(7)12/h4H,2-3H2,1H3,(H3,7,10,12)(H,8,9,11) |
InChI-Schlüssel |
JAFUOXPNXRUPOP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC(=O)N/C=N/NC(=O)N |
Kanonische SMILES |
CCCC(=O)NC=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)



![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)







